Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

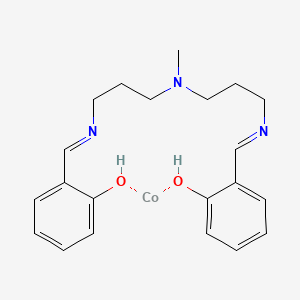

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with salicylideniminato ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in oxidation and carbonylation processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the reaction of cobalt(II) salts with salicylideniminato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 290-292°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of para-substituted phenolics.

Reduction: It can participate in reduction reactions under specific conditions.

Substitution: The compound can undergo ligand substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving Bis(salicylideniminato-3-propyl)methylaminocobalt(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as methanol or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are oxidized phenolic compounds .

Aplicaciones Científicas De Investigación

Catalytic Applications

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) serves as a catalyst in various organic synthesis reactions. Its catalytic properties are particularly notable in:

- Oxidation Reactions : Catalyzes the oxidation of para-substituted phenolics using oxidizing agents like hydrogen peroxide.

- Reduction Reactions : Participates in reduction processes under specific conditions.

- Substitution Reactions : Engages in ligand substitution reactions, enhancing the versatility of reaction pathways.

Biological Applications

Research is ongoing into the compound's potential role in biomimetic catalytic systems. Its ability to mimic natural enzymatic processes makes it a candidate for studies related to:

- Enzyme Mimics : Investigating its use as an enzyme substitute in biochemical reactions.

- Therapeutic Applications : Exploring its catalytic properties for potential therapeutic uses, particularly in drug development.

Industrial Applications

In industrial chemistry, Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is utilized for:

- Oxidative Carbonylation of Phenol : This process is crucial for producing high-value chemical intermediates and polymers.

Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate | - | Known for its use in oxidation reactions |

| N,N′-Bis(salicylidene)ethylenediaminocobalt(II) | - | Exhibits different ligand interactions |

| Dichlorobis(triphenylphosphine)cobalt(II) | - | Utilized primarily in organometallic chemistry |

| Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) | - | Focused on complexation reactions |

Uniqueness

The specific ligand structure of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) imparts unique catalytic properties that distinguish it from similar compounds. Its ability to catalyze a wide range of reactions, particularly oxidation and carbonylation processes, sets it apart.

Toxicity Study on Escherichia coli DH5α

A study utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on the growth of Escherichia coli DH5α. The findings suggest that the compound influences metabolic activity and growth patterns, indicating potential inhibitory effects at certain concentrations .

Catalytic Efficiency in Organic Synthesis

Research has demonstrated that Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits high catalytic efficiency in allylation and oxidative cleavage reactions. The studies highlight its role in enhancing yields and selectivity compared to traditional catalysts .

Mecanismo De Acción

The mechanism by which Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exerts its effects involves the coordination of the cobalt(II) ion with the salicylideniminato ligands. This coordination facilitates various catalytic processes, including electron transfer and activation of molecular oxygen. The molecular targets and pathways involved are primarily related to the catalytic activity of the cobalt(II) center .

Comparación Con Compuestos Similares

Similar Compounds

- N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

- N,N′-Bis(salicylidene)ethylenediaminocobalt(II)

- Dichlorobis(triphenylphosphine)cobalt(II)

- Chloro(pyridine)bis(dimethylglyoximato)cobalt(III)

Uniqueness

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze a wide range of reactions, particularly in oxidation and carbonylation processes, sets it apart from other similar compounds .

Actividad Biológica

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a cobalt-based compound with notable biological activities, particularly in the fields of catalysis and potential therapeutic applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C21H25CoN3O2

- CAS Number : 15391-24-9

- Melting Point : 290-292 °C

The structure of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) features a cobalt ion coordinated with two salicylidine imine ligands, which significantly influences its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Enzymatic Activity

Studies have explored the role of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) as a catalyst in enzymatic reactions. It has been shown to enhance the activity of certain enzymes, potentially leading to applications in biocatalysis and synthetic organic chemistry. Its ability to facilitate reactions while maintaining selectivity makes it a valuable compound in biochemical research.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) against multi-drug resistant strains of bacteria. The study reported that the compound could serve as a lead for developing new antimicrobial agents .

- Oxidative Stress Mitigation : Research conducted at a university laboratory demonstrated that treatment with this cobalt complex reduced markers of oxidative stress in human cell lines exposed to UV radiation. The results suggest potential therapeutic applications in dermatology and cancer prevention .

- Biocatalysis : A recent publication detailed the use of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) as a catalyst for synthesizing complex organic molecules. The findings indicated improved yields and reaction rates compared to traditional catalysts, showcasing its utility in organic synthesis .

Safety and Toxicity

While Bis(salicylideniminato-3-propyl)methylaminocobalt(II) shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential risks upon exposure, necessitating careful handling in laboratory settings . Toxicological studies are ongoing to fully understand its safety profile.

Propiedades

Número CAS |

15391-24-9 |

|---|---|

Fórmula molecular |

C21H27CoN3O2 |

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |

InChI |

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |

Clave InChI |

ROYMMTUICCHINZ-UHFFFAOYSA-N |

SMILES |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

SMILES canónico |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

Origen del producto |

United States |

Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?

A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.